molecular formula C8H8O B113406 3-Methylbenzaldehyde CAS No. 620-23-5

3-Methylbenzaldehyde

Cat. No.: B113406
CAS No.: 620-23-5
M. Wt: 120.15 g/mol
InChI Key: OVWYEQOVUDKZNU-UHFFFAOYSA-N
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Description

3-Methylbenzaldehyde (CAS 620-23-5), also known as m-tolualdehyde, is an aromatic aldehyde with the chemical formula C₈H₈O. It belongs to the class of benzoyl derivatives and is characterized by a methyl group (-CH₃) attached to the benzene ring at the meta position relative to the aldehyde functional group . This compound is naturally occurring in organisms ranging from bacteria to humans and is detected in foods such as sweet cherries, coffee, and tea . Industrially, it is synthesized via the oxidation of m-cresol under ambient conditions, a thermodynamically favorable reaction (ΔG = -32.69 kJ) .

This compound has gained attention for its dual functionality as an acaricide and a mite indicator in food protection. Studies highlight its role in controlling Tyrophagus putrescentiae, a cosmopolitan pest of stored food products, by inducing cuticular color changes in mites and exhibiting vapor-phase toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylbenzaldehyde can be synthesized through several methods. One common method involves the oxidation of 3-methylbenzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the Friedel-Crafts acylation of toluene with formyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of methyl benzoate. This method is preferred due to its cost-effectiveness and alignment with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: 3-Methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents under acidic conditions.

Major Products Formed:

Scientific Research Applications

Applications in Food Science

Food Preservation

Research has demonstrated that 3-methylbenzaldehyde exhibits protective effects against food spoilage. A study evaluated its efficacy as a potential acaricide against Tyrophagus putrescentiae, a common mite that affects stored food products. The study found that this compound had a lethal dose (LD₅₀) of 1.97 μg/cm³, indicating its effectiveness in protecting food from mite infestations .

Potential Biomarker

Due to its presence in various foods, this compound may serve as a biomarker for dietary intake of certain products like nuts and cherries. This potential was highlighted in studies examining its occurrence in food matrices .

Health Implications

Disinfection Byproducts

This compound is also identified as a disinfection byproduct (DBP) formed during the chlorination of drinking water. Its presence raises concerns regarding potential health impacts associated with long-term exposure to DBPs, which have been linked to various health issues including cancer and reproductive problems .

Health EffectsDescription
Carcinogenic RisksLong-term exposure to DBPs can increase cancer risk.
Reproductive EffectsHigh levels during pregnancy may lead to adverse outcomes.
Cardiovascular IssuesSome DBPs are associated with increased cardiovascular disease risk.

Agricultural Applications

Acaricidal Properties

The acaricidal properties of this compound were further explored in agricultural contexts. The compound's ability to induce color deformation in mites was investigated, suggesting its dual functionality as both an acaricide and a visual marker for infestation levels . This could lead to innovative pest management strategies that reduce reliance on synthetic pesticides.

Case Studies

  • Food Protection Study :
    • Objective : Assess the efficacy of this compound against food mites.
    • Findings : Demonstrated significant acaricidal activity with potential applications in food storage.
  • Health Impact Assessment :
    • Objective : Investigate the health risks associated with DBPs in drinking water.
    • Findings : Identified this compound among other DBPs, linking it to potential health risks from long-term exposure.

Mechanism of Action

The mechanism of action of 3-methylbenzaldehyde, particularly its antifungal activity, involves the disruption of cellular antioxidation systems. It targets components such as superoxide dismutases and glutathione reductase, leading to oxidative stress and inhibition of fungal growth. This disruption enhances the efficacy of conventional antifungal agents when used in combination .

Comparison with Similar Compounds

Structural and Functional Analogues

Methylbenzaldehyde derivatives vary in methyl group positions (ortho, meta, para) and numbers (mono-, di-, tri-substituted). Hydroxybenzaldehydes (e.g., 2,3-dihydroxybenzaldehyde) are structurally related but lack methyl groups. Key findings from comparative studies are summarized below:

Table 1: Acaricidal Activity (LD₅₀) of Methylbenzaldehyde Analogues Against T. putrescentiae

Compound LD₅₀ (μg/cm³) Relative Toxicity*
2,4,5-Trimethylbenzaldehyde 0.78 20.18×
2,4-Dimethylbenzaldehyde 1.14 13.82×
2,5-Dimethylbenzaldehyde 1.29 12.21×
2-Methylbenzaldehyde 1.32 11.93×
2,3-Dimethylbenzaldehyde 1.55 10.16×
3-Methylbenzaldehyde 1.97 8.00×
4-Methylbenzaldehyde 2.34 6.72×
Benzyl Benzoate (Control) 15.76 1.00×

*Relative to benzyl benzoate .

Table 2: Structural Features vs. Bioactivity

Feature Acaricidal Activity Color Deformation*
Methyl Group Position Ortho > Meta > Para Synergistic with 2,3-dihydroxybenzaldehyde
Number of Methyl Groups Tri- > Di- > Mono- Additive effects
Hydroxyl Groups Inactive Antagonistic

*Observed when mixed with 2,3-dihydroxybenzaldehyde at 9:1 ratios .

Key Findings

Positional Isomerism :

  • 2,4,5-Trimethylbenzaldehyde exhibits the highest toxicity (LD₅₀ = 0.78 μg/cm³), likely due to steric and electronic effects enhancing vapor-phase penetration into mites .
  • This compound (LD₅₀ = 1.97 μg/cm³) is more potent than its para isomer (4-methylbenzaldehyde, LD₅₀ = 2.34 μg/cm³), indicating meta substitution optimizes interactions with mite acetylcholinesterase .

Combining methylbenzaldehydes with 2,3-dihydroxybenzaldehyde induces a visible color change (reddish-brown) in mites, aiding in infestation detection without reducing efficacy .

Its use in traditional medicine (e.g., treating oral malignancies) supports its safety profile, though field application methods (e.g., combination with diatomaceous earth) require optimization .

Biological Activity

3-Methylbenzaldehyde, also known as m-tolualdehyde, is an aromatic aldehyde that has garnered attention for its diverse biological activities. This compound is present in various organisms and has been studied for its potential applications in agriculture, food preservation, and as a flavoring agent. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

This compound has the chemical formula C₈H₈O and a CAS number of 620-23-5. It is characterized by a sweet, cherry-like odor and is found in numerous foods such as nuts, coffee, and cherries .

1. Acaricidal and Insecticidal Properties

Recent studies have highlighted the acaricidal properties of this compound. It has been evaluated for its effectiveness against various mite species, particularly Tyrophagus putrescentiae and Dermatophagoides spp. The following table summarizes the lethal dose (LD50) values of this compound compared to other methylbenzaldehyde analogues:

CompoundLD50 (μg/cm³)
2,4,5-Trimethylbenzaldehyde0.78
2,4-Methylbenzaldehyde1.14
2-Methylbenzaldehyde1.32
This compound1.97
4-Methylbenzaldehyde2.34

These results indicate that while this compound exhibits acaricidal activity, it is less potent than some of its structural analogues .

2. Food Preservation

This compound has also been investigated for its potential as a food preservative due to its antimicrobial properties. Derived from Myosotis arvensis oil, it has shown effectiveness against spoilage organisms and could be utilized to enhance the shelf life of stored food products .

3. Toxicological Considerations

While this compound possesses beneficial biological activities, it is important to note potential toxicological effects. According to safety data sheets, it contains components that may be suspected carcinogens and mutagens . However, specific toxicological data on this compound itself remain limited.

Case Study: Acaricidal Efficacy

A study conducted on the acaricidal efficacy of various benzaldehyde derivatives demonstrated that structural modifications significantly influence biological activity. The study compared the effects of different methyl-substituted benzaldehydes on mite populations, revealing that those with multiple methyl groups exhibited enhanced potency.

  • Objective : To evaluate the acaricidal effects of methylbenzaldehyde derivatives.
  • Findings : The presence of additional methyl groups increased toxicity against Dermatophagoides spp., with some compounds being up to 40 times more effective than standard acaricides like DEET .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methylbenzaldehyde, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: this compound is commonly synthesized via catalytic hydrogenation of substituted benzaldehydes or Friedel-Crafts alkylation. A recent study demonstrated the use of manganese(II) pincer complexes (e.g., Mn1 and Mn2) for selective hydrogenation of this compound derivatives under mild conditions (MeOH solvent, room temperature) with yields exceeding 85% . Optimization involves adjusting solvent polarity, catalyst loading, and reaction time. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for purity assessment .

Q. How can spectroscopic techniques distinguish this compound from its structural isomers (e.g., 2- and 4-methylbenzaldehyde)?

Methodological Answer:

  • NMR : The aromatic proton splitting patterns differ due to substituent positions. For this compound, the aldehyde proton (δ ~10.0 ppm) shows coupling with adjacent aromatic protons, while the methyl group (δ ~2.3 ppm) integrates for three protons in a singlet .
  • IR Spectroscopy : The carbonyl stretch (C=O) at ~1700 cm⁻¹ is diagnostic. Isomers may show slight shifts due to electronic effects .
  • GC-MS : Retention times and fragmentation patterns (e.g., m/z 120 for the molecular ion) vary between isomers .

Q. What is the natural occurrence of this compound, and how is it extracted for laboratory studies?

Methodological Answer: this compound occurs in Ficus carica (figs) and Myosotis arvensis (field forget-me-not). Extraction methods include steam distillation or solvent extraction (e.g., hexane/ethanol mixtures). Post-extraction, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures isolation . Confirmation via comparison with NIST reference spectra is advised .

Advanced Research Questions

Q. How do transition metal catalysts influence the chemoselectivity of this compound hydrogenation, and what mechanistic insights exist?

Methodological Answer: Manganese(II) pincer complexes (e.g., Mn1) stabilize intermediates via π-backbonding, favoring aldehyde reduction over competing pathways. Mechanistic studies (kinetic isotope effects, DFT calculations) reveal a hydride transfer mechanism, with solvent polarity (MeOH vs. THF) affecting turnover frequency. For example, Mn1 achieves >90% selectivity for 3-methylbenzyl alcohol under optimized conditions .

Q. How can researchers resolve contradictions in reported biodegradation rates of this compound in environmental studies?

Methodological Answer: Conflicting biodegradation data (e.g., Pseudomonas strains degrading this compound at 0.22–0.40 µm O₂/min/mg) arise from substrate-specific microbial adaptation. Standardization is key:

  • Experimental Design : Use defined microbial consortia (e.g., ATCC strains) and control carbon sources (e.g., sucrose vs. pyruvate) .
  • Analytical Methods : Quantify metabolites (e.g., aromatic carbinol) via HPLC or GC-MS to track degradation pathways .

Table 1: Biodegradation Rates of this compound Under Different Conditions

Microbial StrainCarbon SourceDegradation Rate (µm O₂/min/mg)Metabolite Yield (g/L)
Pseudomonas sp.m-Xylene0.220.45 (carbinol)
Saccharomyces cerevisiaeSucrose0.450.87 (alcohol)
Saccharomyces cerevisiaePyruvate1.350.20 (alcohol)
Source: Adapted from

Q. What computational approaches predict the environmental mobility and toxicity of this compound?

Methodological Answer:

  • Mobility : Estimate soil adsorption (Koc) via molecular connectivity indices. For this compound, Koc ≈ 53 predicts high mobility .
  • Toxicity : Use QSAR models to predict acute aquatic toxicity (e.g., LC50 for fish). The estimated bioconcentration factor (BCF = 11) suggests low bioaccumulation potential .
  • Software : Tools like EPI Suite or ACD/Labs Percepta integrate these models .

Q. Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

Methodological Answer:

  • Reference Standards : Cross-validate with NIST Chemistry WebBook or PubChem data .
  • Reproducibility : Ensure consistent experimental conditions (solvent, temperature) for NMR/IR.
  • Collaborative Verification : Share raw data via repositories (e.g., ChemSpider) for peer validation .

Q. What strategies mitigate variability in catalytic performance studies of this compound derivatives?

Methodological Answer:

  • Control Experiments : Include blank reactions and catalyst-free setups to isolate catalyst effects.
  • Precision Metrics : Report turnover numbers (TON) and frequencies (TOF) with error margins .
  • Machine Learning : Train models on reaction parameters (e.g., solvent, temperature) to predict optimal conditions .

Properties

IUPAC Name

3-methylbenzaldehyde
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InChI

InChI=1S/C8H8O/c1-7-3-2-4-8(5-7)6-9/h2-6H,1H3
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InChI Key

OVWYEQOVUDKZNU-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)C=O
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Molecular Formula

C8H8O
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DSSTOX Substance ID

DTXSID6060717
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Molecular Weight

120.15 g/mol
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Physical Description

Solid
Record name 3-Methylbenzaldehyde
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Boiling Point

199 °C, 199.00 °C. @ 760.00 mm Hg
Record name 3-METHYLBENZALDEHYDE
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Solubility

Miscible with ethanol, ethyl ether; very soluble in acetone; soluble in benzene, chloroform
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Density

1.0189 g/cu cm at 21 °C
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CAS No.

620-23-5
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Melting Point

< 25 °C
Record name 3-Methylbenzaldehyde
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Synthesis routes and methods

Procedure details

20 G. of 2,5-bis(carbomethoxy)benzyltriphenylphosphonium bromide and 7.65 g. of m-methoxybenzaldehyde were added to 100 ml of acetonitrile and 22 ml of diazabicyclononene was added. After 16 hours the mixture was added to water and extracted with ethyl acetate. The extract was washed, dried and evaporated. The residue was refluxed for 1 hour in 250 ml of methanol and 250 ml of water containing 10 g. of potassium hydroxide. The solution was cooled and extracted with chloroform. The aqueous layer was acidified with dilute hydrochloric acid and extracted with ethyl acetate. The extract was washed, dried and evaporated to afford cis and trans 3'-methoxystilbene-2,5-dicarboxylic acid. 7.8 G. of this compound was hydrogenated for 11/2 hours in 800 ml of ethanol containing 1.5 g. of 5% palladium on carbon catalyst. The solution was filtered and evaporated to give 2-(m-methoxyphenethyl)-benzene-1,4-dicarboxylic acid which was cyclized according to the procedure set forth in Example I, A to afford 2-carboxy-8-methoxy-10,11-dihydro-5-oxo-5H-dibenzo[a,d]cycloheptene having a m.p. of 220°-222° C. Similarly, other 8-substituted compounds of this invention may be obtained by reacting 2,5-bis(carbomethoxy) benzyltriphenylphosphonium bromide with a m-substituted benzaldehyde having a halogen such as fluoro, chloro or bromo, a lower alkyl of 1-4 carbons, or a lower alkoxy such as ethoxy, n-propoxy, isopropoxy, n-butoxy, isobutoxy, n-pentyloxy, n-hexyloxy and the like. By reacting an o-substituted benzaldehyde or a p-substituted benzaldehyde with 2,5-bis(carbomethoxy) benzyltriphenylphosphonium bromide a 2-carboxy-9-substituted-10,11-dihydro-5-oxo-5H-dibenzo[a,d]cycloheptene or a 2-carboxy-7-substituted 10,11-dihydro-5-oxo-5 H-dibenzo[a,d]cycloheptene is obtained, respectively. For example 2-carboxy-7-methyl-10,11-dihydro-5-oxo-5H-dibenzo[a,d]cycloheptene having a m.p of 235° C. was obtained from p-methylbenzaldehyde; 2-carboxy-8-methyl-10,11-dihydro-5-oxo-5H-dibenzo[a,d]cycloheptene having a m.p. of 196°-197° C. was obtained from m-methylbenzaldehyde; and 2-carboxy-9-methyl-10,11-dihydro-5-oxo-5H-dibenzo[a,d]cycloheptene having a m.p. of 232°-234° C. was obtained from o-methylbenzaldehyde.
Name
2-carboxy-7-methyl-10,11-dihydro-5-oxo-5H-dibenzo[a,d]cycloheptene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Methylbenzaldehyde
3-Methylbenzaldehyde
3-Methylbenzaldehyde
3-Methylbenzaldehyde

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